

# Physical properties of Bis(trimethylsilyl) azelaate

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## Compound of Interest

Compound Name: *Bis(trimethylsilyl) azelaate*

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## A Technical Guide to Bis(trimethylsilyl) azelaate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Bis(trimethylsilyl) azelaate**, a silylated derivative of azelaic acid. This compound is primarily utilized in analytical chemistry, specifically in gas chromatography (GC) applications, to enhance the volatility of the non-volatile azelaic acid. This guide summarizes the available quantitative data, outlines a general experimental protocol for its synthesis based on common derivatization procedures, and presents a visual representation of the synthetic workflow.

## Core Physical and Chemical Properties

**Bis(trimethylsilyl) azelaate**, with the chemical formula  $C_{15}H_{32}O_4Si_2$ , is the product of the silylation of both carboxylic acid groups of azelaic acid. While it is a key derivative for analytical purposes, its inherent instability poses challenges for the determination of its bulk physical properties. One study notes that di(trimethylsilyl) azelate is chemically unstable and degrades within a few hours.<sup>[1]</sup> This instability is a likely reason for the limited availability of experimental data on properties such as boiling point, melting point, and density.

The table below summarizes the key computed and experimental data available for **Bis(trimethylsilyl) azelaate**.

Property	Value	Source
Molecular Formula	C15H32O4Si2	PubChem[2], NIST WebBook[3][4]
IUPAC Name	bis(trimethylsilyl) nonanedioate	PubChem[2]
Molecular Weight	332.58 g/mol	PubChem[2], Cheméo[5]
Exact Mass	332.18391257 Da	PubChem[2]
CAS Number	17906-08-0	PubChem[2], NIST WebBook[3][4]
Computed XLogP3-AA	5.3	PubChem[2]
Kovats Retention Index (Standard non-polar)	1782, 1787, 1788, 1789, 1793, 1800.9	PubChem[2]
Kovats Retention Index (Semi-standard non-polar)	1788, 1800, 1806, 1807, 1809, 1812, 1817.8	PubChem[2]

## Experimental Protocols: Synthesis of Bis(trimethylsilyl) azelaate

A detailed, standalone synthesis for the isolation of pure **Bis(trimethylsilyl) azelaate** is not extensively documented, likely due to its aforementioned instability. However, its formation is a common in situ derivatization procedure for the gas chromatographic analysis of azelaic acid. The following protocol is a generalized representation of this process.

Objective: To prepare **Bis(trimethylsilyl) azelaate** from azelaic acid for the purpose of gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

- Azelaic acid
- A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS)[6]

- An appropriate solvent (e.g., ethanol, followed by extraction into ether or hexane)[6][7]
- Inert gas (e.g., nitrogen) for drying[7]

#### Procedure:

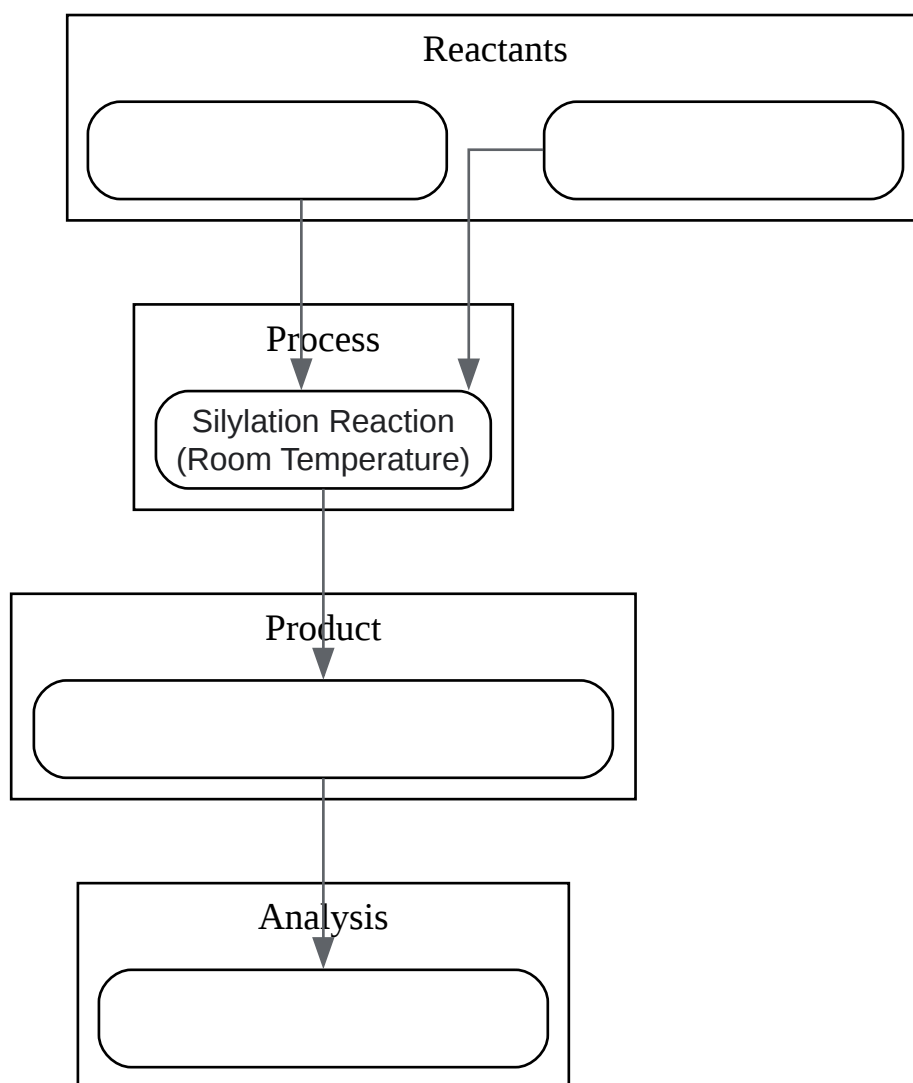
- **Sample Preparation:** A known quantity of azelaic acid is dissolved in a suitable solvent. For instance, air samples of azelaic acid have been collected on filters and subsequently extracted with ethanol.[6]
- **Derivatization:** The silylating agent, such as BSTFA with TMCS, is added to the solution containing azelaic acid. The trimethylsilyl groups from the silylating agent react with the carboxylic acid groups of azelaic acid. This reaction is typically rapid, with complete conversion to the silyl esters occurring within minutes at room temperature.[6]
- **Extraction and Concentration:** The resulting **Bis(trimethylsilyl) azelaate** is then extracted into a volatile, non-polar solvent like ether or hexane.[7] The solvent is subsequently evaporated under a stream of inert gas, such as nitrogen, to concentrate the sample.[7]
- **Reconstitution and Analysis:** The dried residue containing **Bis(trimethylsilyl) azelaate** is redissolved in a solvent suitable for GC injection, such as hexane.[7] The sample is then immediately analyzed by GC-MS.

#### Characterization:

The formation of **Bis(trimethylsilyl) azelaate** is confirmed by its mass spectrum. A characteristic fragmentation pattern for trimethylsilyl esters is the observation of a peak at  $m/e$  corresponding to the molecular ion minus a methyl group (M-15). For **Bis(trimethylsilyl) azelaate** (molecular weight 332.58), a peak at  $m/e$  317 would be expected and has been observed.[6]

## Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Bis(trimethylsilyl) azelaate** via silylation of azelaic acid.



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Caption: Synthesis of **Bis(trimethylsilyl) azelaate**.

It is important to note that **Bis(trimethylsilyl) azelaate** is not typically involved in biological signaling pathways. Its utility is primarily as a chemical intermediate that facilitates the analysis of azelaic acid in various matrices, including biological samples and cosmetic formulations.[7] Professionals in drug development may encounter this compound in the context of analytical method development for formulations containing azelaic acid.

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